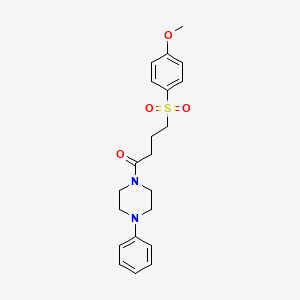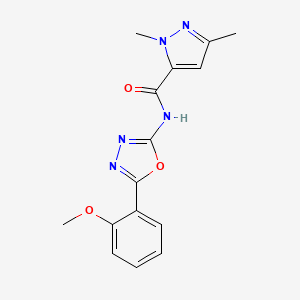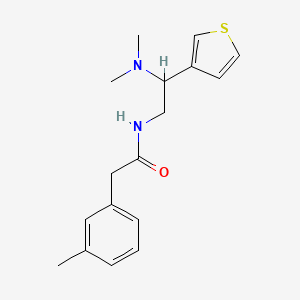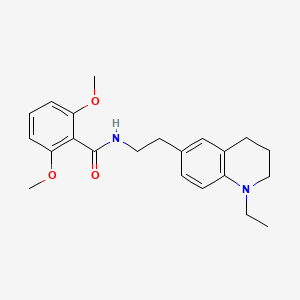
4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Conversion
Research by Bryan and Grimshaw (1997) examines the electrocatalytic hydrogenation of similar compounds, demonstrating the critical role of electrode surface composition in product formation. This study highlights the potential for electrochemical methods in synthesizing and modifying compounds like "4-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)butan-1-one" for various applications, including material science and organic synthesis (Bryan & Grimshaw, 1997).
Sigma Ligands and Binding Affinity
Perregaard et al. (1995) synthesized a series of compounds, including phenylpiperazines, to investigate their affinity for sigma 1 and sigma 2 binding sites, along with their interactions with other receptors. This study emphasizes the significance of structural modifications on binding affinity and selectivity, which is relevant for designing ligands targeting specific receptors (Perregaard, Moltzen, Meier, & Sanchez, 1995).
Polymer Applications
Kim, Robertson, and Guiver (2008) explored the synthesis of comb-shaped poly(arylene ether sulfone)s for proton exchange membranes. The study underscores the utility of sulfonyl and methoxyphenyl groups in developing materials with high proton conductivity, showcasing the broader applications of chemical moieties present in "this compound" in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Polymorph Characterization and Stability
Takeguchi et al. (2015) focused on the polymorphism of ASP3026, a compound with structural features similar to "this compound". Their work on identifying and characterizing polymorphs supports the importance of solid-state chemistry in drug development and material science, offering insights into how polymorphism can affect the physical properties and stability of compounds (Takeguchi et al., 2015).
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-9-11-20(12-10-19)28(25,26)17-5-8-21(24)23-15-13-22(14-16-23)18-6-3-2-4-7-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJKSKNQFAFKFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate dihydrochloride](/img/structure/B2416059.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2416061.png)




![N-(pyridin-4-ylmethyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2416072.png)
![N-cyclopentyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2416073.png)
![7-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2416074.png)
![6-(Difluoromethyl)-1-azaspiro[3.3]heptane](/img/structure/B2416075.png)

